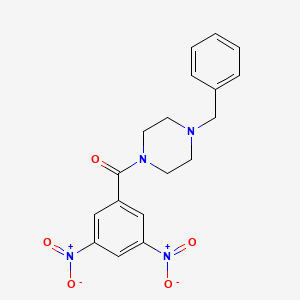

3,5-Dinitro 4-benzylpiperazinyl ketone

Description

3,5-Dinitro-4-benzylpiperazinyl ketone is a nitro-substituted piperazine derivative characterized by a benzyl group (-CH₂C₆H₅) attached to the piperazine nitrogen and a 3,5-dinitrophenyl ketone moiety. These compounds are typically synthesized via nucleophilic substitution or condensation reactions involving aromatic aldehydes and ketones .

However, specific data on the target compound’s synthesis, biological activity, or industrial use remain sparse in the provided evidence.

Properties

IUPAC Name |

(4-benzylpiperazin-1-yl)-(3,5-dinitrophenyl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N4O5/c23-18(15-10-16(21(24)25)12-17(11-15)22(26)27)20-8-6-19(7-9-20)13-14-4-2-1-3-5-14/h1-5,10-12H,6-9,13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWSINDZIARKWDJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC2=CC=CC=C2)C(=O)C3=CC(=CC(=C3)[N+](=O)[O-])[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N4O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dinitro 4-benzylpiperazinyl ketone typically involves the nitration of 4-benzylpiperazine followed by the introduction of a ketone group. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The resulting dinitro compound is then subjected to a Friedel-Crafts acylation reaction to introduce the ketone group .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity of the final product. The reaction conditions are carefully monitored to prevent any side reactions and to maintain the integrity of the compound .

Chemical Reactions Analysis

Types of Reactions

3,5-Dinitro 4-benzylpiperazinyl ketone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction of the nitro groups can be achieved using reducing agents like hydrogen gas in the presence of a catalyst or sodium borohydride.

Substitution: The benzyl group can undergo electrophilic substitution reactions, such as halogenation or nitration

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride in methanol.

Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid catalyst

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of amines from nitro groups.

Substitution: Formation of halogenated derivatives or further nitrated compounds

Scientific Research Applications

3,5-Dinitro 4-benzylpiperazinyl ketone has several scientific research applications, including:

Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals .

Mechanism of Action

The mechanism of action of 3,5-Dinitro 4-benzylpiperazinyl ketone involves its interaction with specific molecular targets and pathways. The nitro groups in the compound can undergo redox reactions, leading to the generation of reactive oxygen species (ROS). These ROS can cause oxidative stress in cells, leading to cell death. Additionally, the compound can interact with enzymes and proteins, inhibiting their activity and affecting cellular processes .

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Key Comparisons:

Substituent Effects on Physicochemical Properties: The benzyl group in the target compound offers moderate steric bulk compared to the diphenylmethyl group in , which increases molecular weight (446.46 vs. The 3-phenylpropenyl substituent in introduces an unsaturated bond, reducing molecular weight and possibly enhancing reactivity in conjugation reactions.

Biological Activity :

- While direct data on the target compound’s bioactivity is lacking, structurally related bis-thioxo pyridine derivatives (e.g., compounds 6a–c in ) demonstrate antimicrobial properties, suggesting that nitro and aromatic groups synergistically contribute to such activity.

The diphenylmethyl analog may serve as a reference standard due to its well-documented ChemSpider entry (ID 2845530).

Biological Activity

3,5-Dinitro 4-benzylpiperazinyl ketone is a synthetic compound characterized by its unique structure, which includes a piperazine ring with nitro substitutions and a benzyl group. Its molecular formula is C11H12N4O5, and it has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

- Molecular Weight : 270.24 g/mol

- Molecular Formula : C11H12N4O5

- Chemical Structure : The compound features a benzyl group attached to a piperazine ring, with two nitro groups at the 3 and 5 positions.

Synthesis

The synthesis of this compound typically involves:

- Nitration : The nitration of 4-benzylpiperazine using concentrated nitric acid and sulfuric acid.

- Acylation : The introduction of the ketone group through a Friedel-Crafts acylation process.

Biological Activity

This compound has shown promise in various biological assays, indicating potential antimicrobial and anticancer properties.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. For instance:

- Study Findings : In vitro studies have demonstrated that it effectively inhibits the growth of both Gram-positive and Gram-negative bacteria.

- Mechanism : The nitro groups may generate reactive oxygen species (ROS) upon reduction in microbial cells, leading to oxidative stress and cell death.

Anticancer Potential

The compound has also been evaluated for its anticancer properties:

- Cell Lines Tested : It has been tested on several cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549).

- Results : The compound induced apoptosis in cancer cells, as evidenced by increased caspase activity and DNA fragmentation assays.

The biological activity of this compound is thought to be mediated through its interaction with cellular targets:

- Reactive Oxygen Species (ROS) : The generation of ROS can lead to oxidative damage in cellular components.

- Enzyme Inhibition : It may inhibit specific enzymes involved in cell proliferation and survival.

Case Studies

-

Antimicrobial Efficacy Study :

- Objective : To evaluate the antimicrobial effects against Staphylococcus aureus and Escherichia coli.

- Methodology : Disk diffusion method was employed.

- Results : Showed significant inhibition zones compared to control groups.

-

Anticancer Activity Assessment :

- Objective : To assess cytotoxic effects on MCF-7 and A549 cell lines.

- Methodology : MTT assay was used to determine cell viability.

- Results : IC50 values indicated potent cytotoxic effects at low concentrations.

Comparative Analysis with Similar Compounds

| Compound Name | Structure Characteristics | Biological Activity |

|---|---|---|

| 3,5-Dinitro 4-methylpiperazinyl ketone | Similar piperazine structure; methyl substitution | Moderate antimicrobial activity |

| 3,5-Dinitro 4-ethylpiperazinyl ketone | Ethyl group substitution; similar reactivity | Lower anticancer efficacy |

| 3,5-Dinitro 4-phenylpiperazinyl ketone | Phenyl substitution; enhanced lipophilicity | Enhanced cytotoxicity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.